8-Decenal, (8E)-

CAS No.: 174155-47-6

Cat. No.: VC16972508

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 174155-47-6 |

|---|---|

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | (E)-dec-8-enal |

| Standard InChI | InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,10H,4-9H2,1H3/b3-2+ |

| Standard InChI Key | DGJAEYIZIUUWSJ-NSCUHMNNSA-N |

| Isomeric SMILES | C/C=C/CCCCCCC=O |

| Canonical SMILES | CC=CCCCCCCC=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

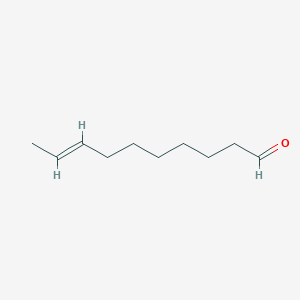

8-Decenal, (8E)- is defined by the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . Its IUPAC name, (8E)-dec-8-enal, reflects the trans configuration of the double bond between carbons 8 and 9. The structural formula is:

CH₃(CH₂)₆CH=CHCHO

This configuration confers rigidity to the hydrocarbon chain, influencing intermolecular interactions and volatility. The aldehyde functional group at carbon 1 enhances reactivity, particularly in oxidation and nucleophilic addition reactions.

Physicochemical Properties

Key physicochemical properties of 8-Decenal, (8E)-, as reported for its isomer mixture (Opalene), include:

The compound’s low water solubility and moderate lipophilicity (Log Pow = 3.7) suggest a tendency to bioaccumulate in lipid-rich tissues. Its combustible nature necessitates careful storage away from ignition sources.

Synthesis and Industrial Production

Manufacturing Process

8-Decenal, (8E)- is synthesized via oxidative cleavage of unsaturated fatty acids or through hydroformylation of 1,7-octadiene. Industrial-scale production typically yields an inseparable isomer mixture containing:

-

32–40% 8-Decenal, (8E)- (LTD/1857)

-

20–28% 7-Decenal, (7E)- (LTD/1858)

-

15–21% 6-Decenal, (6E)- (LTD/1859)

-

7–13% 8-Decenal, (8Z)- (LTD/1860)

The presence of 2-butylcyclohexanone (2.5–6% by weight) as an impurity arises from side reactions during synthesis.

Analytical Characterization

Quality control employs gas chromatography (GC) and mass spectrometry (GC-MS) to resolve isomer ratios. Nuclear magnetic resonance (¹H-NMR) confirms the trans configuration of the double bond, with characteristic coupling constants (J = 15–18 Hz) for vinyl protons.

Applications in Flavor and Fragrance Industries

Odor Profile and Use Cases

8-Decenal, (8E)- imparts a fresh, citrusy, and slightly metallic odor, making it valuable in:

-

Perfumes: Top notes in floral and aquatic compositions.

-

Household Cleaners: Masking agent for harsh chemical smells.

-

Cosmetics: Stabilizer in lotions and creams (≤0.1% concentration).

Marketed Formulations

The isomer mixture Opalene is dosed at 0.01–0.1% in final products. Regulatory caps ensure compliance with skin sensitization thresholds (≤1.5 µg/cm²).

| Hazard Category | Hazard Statement | Code |

|---|---|---|

| Skin Irritation | H315: Causes skin irritation | Cat. 2 |

| Skin Sensitization | H317: May cause allergic reaction | Cat. 1 |

| Flammability | H227: Combustible liquid | Cat. 4 |

Acute and Chronic Toxicity

-

Acute Oral Toxicity (LD₅₀): >2,000 mg/kg (rat), classifying it as Category 5 .

-

Dermal Irritation: Moderate erythema in rabbit models at 500 mg/kg.

-

Sensitization Potential: Positive in murine local lymph node assays (EC₃ = 1.5%).

Environmental Impact

Regulatory Status and Compliance

International Approvals

-

United States: Listed on TSCA Inventory (2013).

-

European Union: Compliant with REACH Annex VII requirements.

Occupational Exposure Limits

No specific OELs exist, but workplace air monitoring is recommended at 0.1–1 ppm (8-hour TWA).

Future Directions and Research Gaps

While 8-Decenal, (8E)- is well-characterized industrially, gaps persist in:

-

Chronic Ecotoxicity Data: Long-term effects on soil microbiota.

-

Alternate Synthesis Routes: Enzymatic methods to reduce isomer impurities.

-

Human Epidemiological Studies: Allergenicity in sensitized populations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume